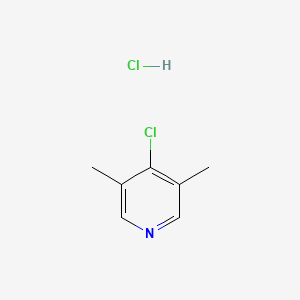
4-Chloro-3,5-dimethylpyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3,5-dimethylpyridine hydrochloride is an organic compound with the molecular formula C7H9Cl2N•HCl and a molecular weight of 178.06 g/mol . It is commonly used as a biochemical reagent in proteomics research . This compound is typically found as a white to off-white crystalline powder and is soluble in water but not in organic solvents such as ether and ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethylpyridine hydrochloride involves the reaction of 3,5-dimethyl-4-methoxypyridine with chlorinating agents such as thionyl chloride or phosphorus oxychloride to produce 2-chloromethyl-3,5-dimethyl-4-methoxypyridine . This intermediate is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-dimethylpyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form 3,5-dimethylpyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.
Reduction Reactions: Products include reduced pyridine derivatives.
Scientific Research Applications
4-Chloro-3,5-dimethylpyridine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dimethylpyridine hydrochloride involves its interaction with specific molecular targets. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity . The compound can also undergo metabolic transformations in biological systems, resulting in the formation of active metabolites that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-3,4-dimethoxypyridine hydrochloride: This compound has similar structural features but with methoxy groups at the 3 and 4 positions instead of methyl groups.
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride: This compound has a methoxy group at the 4 position instead of a chlorine atom.
Uniqueness
4-Chloro-3,5-dimethylpyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methyl groups in the pyridine ring allows for diverse chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
4-chloro-3,5-dimethylpyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-5-3-9-4-6(2)7(5)8;/h3-4H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUXICMUULIWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1Cl)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

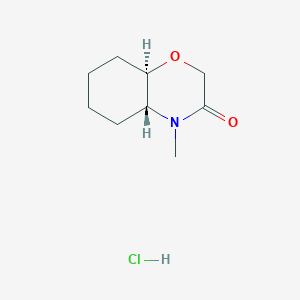
![Spiro[[1,3]dioxolo[4,5-g]chromene-6,3'-pyrrolidine];hydrochloride](/img/structure/B7951698.png)
![5-(Benzyloxy)-3,4-dihydrospiro[1-benzopyran-2,3-pyrrolidine] hydrochloride](/img/structure/B7951705.png)
![1-[3-(3-Methoxyphenyl)phenyl]piperazine hydrochloride](/img/structure/B7951710.png)
![2-[2-(4-Methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B7951717.png)
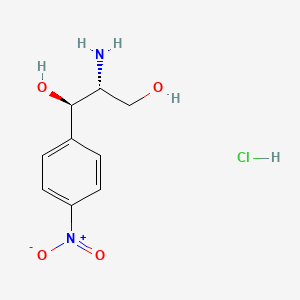
![Spiro[cyclohexane-1,3'-indoline] HCl](/img/structure/B7951726.png)
![2-[5-(4-ethoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B7951732.png)
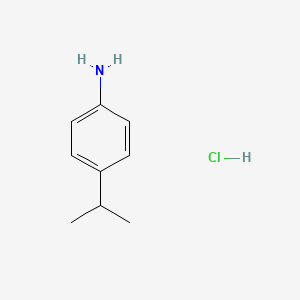
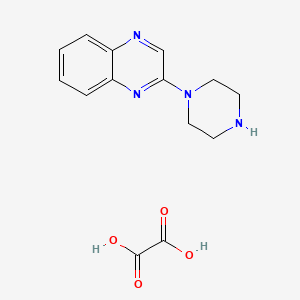
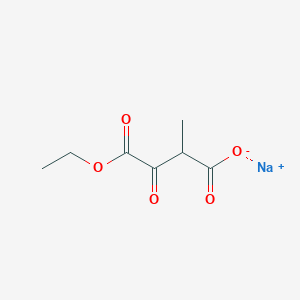
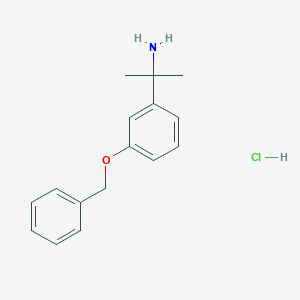
![4-[(4,6-Dimethylpyrimidin-2-yl)amino]phenol;hydrochloride](/img/structure/B7951771.png)
